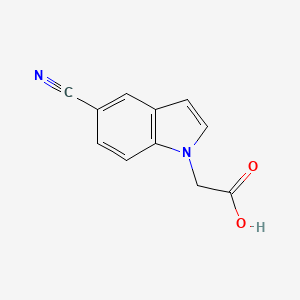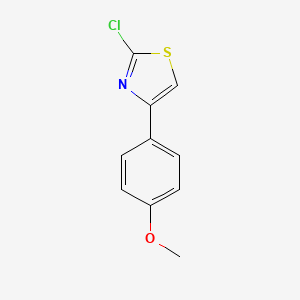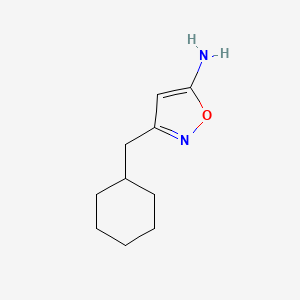![molecular formula C16H19NO B1452204 3-[(1-Naphthyloxy)methyl]piperidine CAS No. 738521-25-0](/img/structure/B1452204.png)
3-[(1-Naphthyloxy)methyl]piperidine
Overview
Description
Scientific Research Applications
Novel Piperidine-Fused Compounds Synthesis
Research has demonstrated the synthesis of novel piperidine-fused benzoxazino- and quinazolinonaphthoxazines by reacting certain amino naphthol derivatives with glutardialdehyde. These compounds, obtained in diastereopure form, were subjected to a full conformational study using NMR spectroscopy and molecular modeling. The study provided insights into the stereochemistry and molecular conformation of these compounds, which could be relevant for developing new materials or pharmaceuticals with specific optical or biological properties. The investigation into their mass spectrometric fragmentation patterns further contributes to understanding their stability and reactivity under various conditions (Csütörtöki et al., 2012).
Supramolecular Host Application
Another study focused on a piperidine substituted methyl 3-hydroxy-2-naphthoate synthesized for application as a supramolecular host. The compound exhibited polymorphism, which was analyzed using various techniques, including melting point, IR, UV–Visible spectroscopy, and X-ray crystallography. The study's findings on the compound's intermolecular interactions and optical properties could have implications for designing new supramolecular assemblies for sensing, catalysis, or material science applications (Sahoo et al., 2020).
Growth-Promoting Activity
Research conducted by Omirzak et al. (2013) explored the synthesis of 1-alkyl-4-(3-naphthyloxyprop-1-ynyl)piperidin-4-ols and their potential as growth promoters. The study found that certain derivatives, specifically 1-methyl-4-[3-(2-naphthyloxy)prop-1-ynyl]piperidin-4-ol hydrochloride, exhibited significant growth-promoting activity in agricultural applications, such as pre-sowing treatment of beetroot seeds and potatoes, leading to increased productivity. This application could have significant implications for agriculture, offering a chemical means to enhance crop yields and productivity (Omirzak et al., 2013).
Fluorescence and Water Sensing
Tigoianu et al. (2022) synthesized novel fluorescent derivatives containing a piperidine-substituted 1,8-naphthalimide ring system for potential applications in water sensing. The solvatochromic behavior of these compounds was analyzed, showing strong positive solvatochromism with changes in solvent polarity. The study suggests these compounds could be used to detect water content in organic environments, which is crucial for various industrial and laboratory settings where controlling moisture content is essential (Tigoianu et al., 2022).
properties
IUPAC Name |
3-(naphthalen-1-yloxymethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-2-8-15-14(6-1)7-3-9-16(15)18-12-13-5-4-10-17-11-13/h1-3,6-9,13,17H,4-5,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWERMZWBMPYHNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Naphthyloxy)methyl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



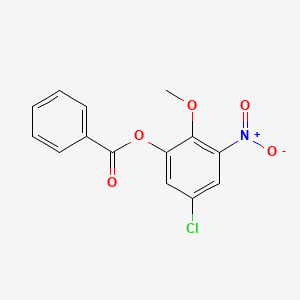
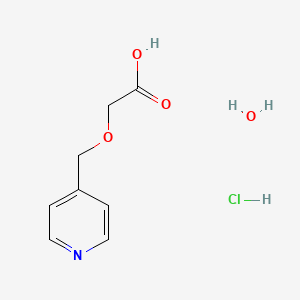

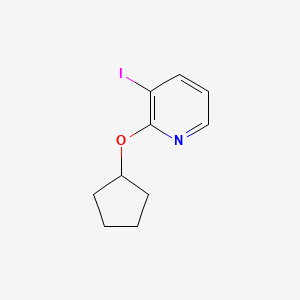
![3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1452127.png)
![1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452131.png)
![4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452132.png)
![2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1452133.png)
